

Application Notes and Protocols: SGX942 (Dusquetide) for Oral Mucositis

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Compound of Interest

Compound Name: *Dusquetide TFA*

Cat. No.: *B8117610*

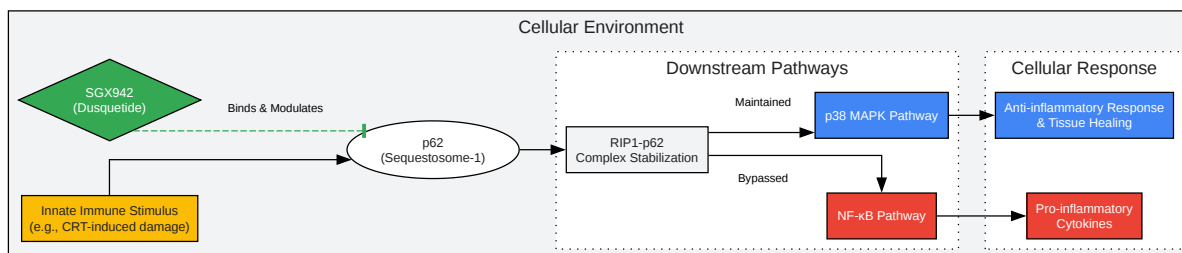
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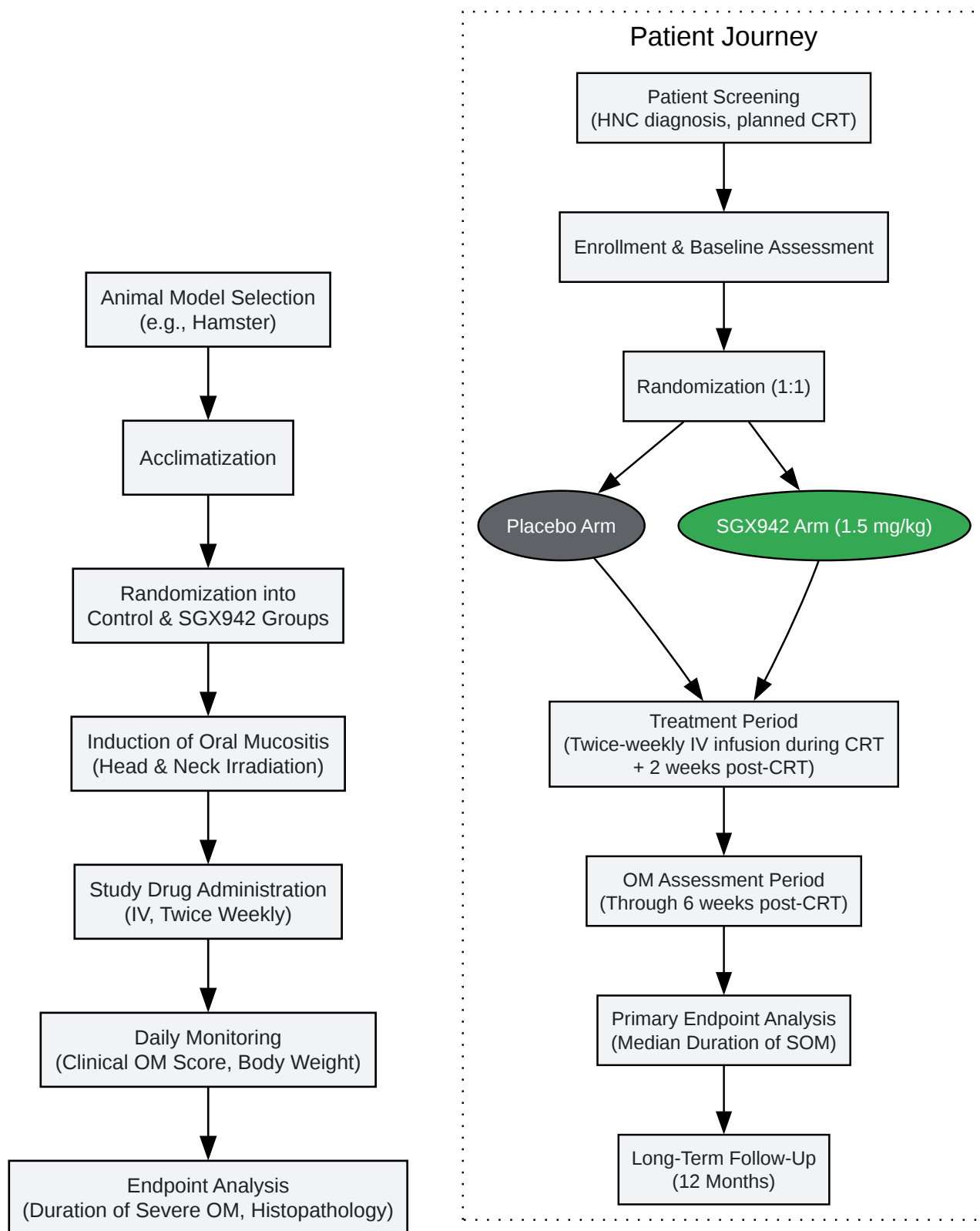
Audience: Researchers, scientists, and drug development professionals.

Abstract: SGX942, with its active ingredient dusquetide, is a first-in-class Innate Defense Regulator (IDR) investigated for the treatment of oral mucositis (OM), a debilitating side effect of chemoradiation therapy (CRT) in cancer patients.[1][2] Dusquetide is a synthetic 5-amino acid peptide that modulates the innate immune response by targeting the intracellular adaptor protein p62.[3][4][5] This modulation shifts the immune reaction from a pro-inflammatory state towards an anti-inflammatory, anti-infective, and tissue-healing response. These application notes provide a summary of the experimental design, clinical trial protocols, and key quantitative data from the development of SGX942 for oral mucositis.

Mechanism of Action: Innate Defense Regulation

Dusquetide functions by binding to the ZZ domain of the intracellular protein p62 (sequestosome-1), a key convergence point in innate immunity signaling pathways. This interaction selectively alters downstream events, notably stabilizing the RIP1-p62 complex. The result is a modulation of the immune response that maintains the p38 MAP kinase pathway, which is associated with tissue healing, while attenuating the pro-inflammatory NF-κB pathway. This unique mechanism aims to reduce the excessive inflammation that drives the pathogenesis of oral mucositis without causing broad immunosuppression. The effect is rapid, occurring within 30 minutes, and can last for up to five days.





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References

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